Introduction: The Role of Isotopic Precision in Modern Biosciences
Introduction: The Role of Isotopic Precision in Modern Biosciences
An In-Depth Technical Guide to [5'-13C]Ribothymidine for Advanced Biomolecular Research
In the intricate landscape of molecular biology and drug development, the ability to observe and track specific molecules within complex biological systems is paramount. Stable isotope labeling has emerged as a cornerstone technique, providing a non-radioactive method to enhance the sensitivity and resolution of analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[] [5'-13C]ribothymidine is a specialized isotopologue of ribothymidine (also known as 5-methyluridine), a naturally occurring modified nucleoside found in RNA, particularly in the T-loop of transfer RNA (tRNA) where it contributes to thermal stability.[2][3] In this molecule, the carbon atom at the 5' position of the ribose sugar is replaced with its heavier, stable isotope, carbon-13 (¹³C). This single, precise atomic substitution transforms the molecule into a powerful probe for elucidating the structure, dynamics, and metabolic fate of RNA.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and applications of [5'-13C]ribothymidine. We will explore the causality behind its use in advanced experimental workflows, provide detailed protocols, and ground the discussion in authoritative scientific principles.
Part 1: Core Chemical and Physical Properties
[5'-13C]ribothymidine is structurally identical to its natural counterpart, save for the isotopic enrichment at a single, strategic position. This subtlety is the source of its analytical power. The ¹³C nucleus possesses a nuclear spin of 1/2, making it NMR-active, unlike the much more abundant ¹²C isotope.[4] This allows the 5' carbon to be specifically observed and tracked in NMR experiments.
Chemical Structure of [5'-13C]Ribothymidine
The diagram below illustrates the molecular structure, with the ¹³C-labeled carbon atom at the 5' position of the ribose moiety explicitly highlighted.
Caption: Chemical structure of [5'-13C]ribothymidine with the ¹³C label.
Quantitative Data Summary
The incorporation of a single ¹³C isotope results in a predictable increase in molecular weight compared to the unlabeled compound, a critical feature for mass spectrometry-based applications.
| Property | Value | Data Source(s) |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(¹³C)methyl)(2,3,4,5-¹³C₄)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [5] |
| Synonyms | 5-Methyluridine-1',2',3',4',5'-¹³C₅, [¹³C₅]Ribothymidine | [6][7] |
| CAS Number | 159496-17-0 | [7][8] |
| Molecular Formula | ¹³C₅C₅H₁₄N₂O₆ | [6][8] |
| Molecular Weight | ~263.19 g/mol | [7][8] |
| Appearance | White to Off-White Solid | [7] |
Note: The IUPAC name and formula shown are often for the fully ¹³C-labeled ribose ring, as this is a common commercial product. The principles discussed apply to the specifically 5'-¹³C labeled version as well.
Part 2: Synthesis of [5'-13C]Ribothymidine
The targeted introduction of a ¹³C label requires a sophisticated, multi-step chemical synthesis. The primary challenge is to incorporate the isotope with high efficiency and stereochemical control. A common and effective strategy involves preparing a ¹³C-labeled D-ribose derivative, which then serves as a versatile intermediate for producing various labeled ribonucleosides.[9]
Causality in Synthetic Strategy
The choice of synthetic route is dictated by the need for precision. Introducing the isotopic label early in the synthesis at a simple precursor molecule is often more cost-effective and efficient than attempting to modify a complex, fully-formed nucleoside. The Wittig reaction is an excellent choice for this purpose as it allows for the formation of a carbon-carbon bond with high reliability, using a readily available ¹³C-labeled phosphonium salt (e.g., Ph₃P¹³CH₃I) to introduce the isotope at what will become the 5-position of the pentose sugar.[9] Subsequent steps focus on building the correct stereochemistry of the ribose ring, a critical factor for biological activity.
Synthetic Workflow Overview
The following diagram outlines a validated pathway for the synthesis of [5'-¹³C]ribonucleosides.[9]
Caption: Key stages in the chemical synthesis of [5'-13C]ribothymidine.
Protocol: Synthesis of D-[5-¹³C]ribose Intermediate
This protocol is a conceptual summary of the key steps described in the literature for creating the labeled sugar intermediate.[9]
-
Preparation of the Aldehyde: Start with a suitably protected 4-aldehydo-D-erythrose dialkyl acetal. The protecting groups (e.g., benzyl) are crucial for preventing unwanted side reactions in subsequent steps.
-
¹³C Label Incorporation (Wittig Reaction):
-
Prepare the ylide by reacting triphenyl(¹³C-methyl)phosphonium iodide (Ph₃P¹³CH₃I) with a strong base like butyllithium (BuLi) in an anhydrous solvent (e.g., THF) at low temperature.
-
Add the aldehyde from Step 1 to the ylide solution. This reaction forms an alkene, extending the carbon chain and incorporating the ¹³C label at the terminal position.
-
-
Hydroxylation:
-
Perform a diastereoselective dihydroxylation of the alkene using osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide). This step is critical for establishing the correct stereochemistry of the newly formed hydroxyl groups, leading to the desired ribose configuration.
-
-
Cyclization and Furanoside Formation:
-
Treat the resulting protected D-[5-¹³C]ribose dialkyl acetal with a Lewis acid (e.g., LiBF₄) to induce cyclization, forming the five-membered furanose ring characteristic of ribosides. This yields an alkyl D-[5-¹³C]ribofuranoside derivative, which is the direct precursor for coupling to a nucleobase.
-
Part 3: Applications in Advanced Research
The true value of [5'-¹³C]ribothymidine lies in its application as a precise probe in complex biological studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structures and dynamics of biomolecules in solution.[10] However, the NMR spectra of large molecules like RNA can be incredibly complex due to severe resonance overlap, particularly in the ribose region.[11]
The Causality of Isotopic Labeling in NMR: Incorporating ¹³C labels provides a powerful solution to this challenge.[12] The ¹³C nucleus has a distinct resonance frequency from protons (¹H), allowing for multi-dimensional NMR experiments (e.g., HSQC, HMBC) that correlate the signals of directly bonded or nearby atoms.[13] By specifically labeling the 5' carbon, researchers can:
-
Disperse and Assign Signals: Unambiguously identify the signals corresponding to the 5' carbon and its attached protons (H5' and H5''), simplifying the otherwise crowded ribose region of the spectrum.[11]
-
Probe Local Conformation: The chemical shifts of the 5' carbon and its protons are sensitive to the local conformation of the sugar-phosphate backbone, providing valuable structural constraints.
-
Map Binding Interfaces: In studies of protein-RNA complexes, changes in the chemical shift of the [5'-¹³C] label upon protein binding can precisely map the interaction site on the RNA molecule.[11]
Experimental Workflow: RNA-Protein Complex Structure Determination via NMR
Caption: Workflow for using labeled RNA in NMR structural studies.
Metabolic Labeling and Turnover Studies
Understanding the lifecycle of RNA—its synthesis, modification, and degradation—is crucial for cell biology and disease research. Stable isotope labeling allows researchers to perform pulse-chase experiments to track these dynamics without the hazards of radioactivity.[14]
The Causality of Metabolic Tracing: When cells are supplied with [5'-¹³C]ribothymidine, it can be taken up by nucleoside transporters and enter cellular metabolic pathways.[15] It is then phosphorylated to [5'-¹³C]ribothymidine triphosphate and incorporated into newly synthesized RNA. By tracking the appearance and disappearance of the ¹³C-labeled molecules over time using mass spectrometry, researchers can quantify:
-
RNA Synthesis Rates: The rate at which the ¹³C label appears in a specific RNA species reflects its rate of transcription.
-
RNA Stability and Degradation: After the labeled precursor is removed, the rate at which the ¹³C signal diminishes provides a direct measure of the RNA's half-life.
-
Modification Dynamics: It allows for the study of how modifications like methylation are added and how they affect the turnover of the RNA molecule.[14]
Part 4: Key Experimental Protocols
Protocol: Enzymatic Synthesis of a [5'-¹³C]Ribothymidine-Labeled RNA Oligonucleotide
This protocol describes the most common method for producing isotopically labeled RNA for structural or biophysical studies.[10]
-
Prerequisite: Obtain or synthesize [5'-¹³C]ribothymidine-5'-triphosphate ([5'-¹³C]rTTP). This is the direct precursor required by the polymerase.
-
Template Preparation:
-
Design a double-stranded DNA template containing a T7 RNA polymerase promoter sequence upstream of the desired RNA sequence.
-
Ensure the position in the template corresponding to the desired labeled ribothymidine is an adenine (A), as the polymerase will incorporate rTTP opposite an A in the template strand.
-
Prepare the template by PCR amplification or by annealing two synthetic DNA oligonucleotides.
-
-
In Vitro Transcription Reaction Setup (Example 50 µL scale):
-
In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:
-
Nuclease-free water (to final volume)
-
5 µL of 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
5 µL of rNTP mix (10 mM each of ATP, GTP, CTP)
-
1 µL of [5'-¹³C]rTTP (10 mM stock)
-
1-2 µg of DNA template
-
2 µL of RNasin (Ribonuclease Inhibitor)
-
2 µL of T7 RNA Polymerase
-
-
Causality Note: The concentration of labeled rTTP is kept equivalent to the other rNTPs to ensure efficient and uniform incorporation. Lowering its concentration could lead to truncated transcripts.
-
-
Incubation:
-
Mix gently and incubate the reaction at 37°C for 2-4 hours. For longer transcripts, this time can be extended.
-
-
Template Removal:
-
Add 1 µL of DNase I (RNase-free) to the reaction and incubate at 37°C for an additional 15-20 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the synthesized RNA from the reaction mixture. Denaturing polyacrylamide gel electrophoresis (PAGE) is the gold standard for obtaining high-purity RNA of a specific length.
-
Excise the band corresponding to the full-length RNA product.
-
Elute the RNA from the gel slice using an appropriate buffer (e.g., crush and soak method).
-
Precipitate the RNA with ethanol, wash the pellet, and resuspend in a suitable RNase-free buffer.
-
-
Validation:
-
Confirm the purity and integrity of the labeled RNA using denaturing PAGE.
-
Quantify the RNA concentration using UV-Vis spectroscopy (A₂₆₀).
-
Confirm isotopic incorporation using mass spectrometry.
-
Conclusion and Future Outlook
[5'-¹³C]ribothymidine is more than just a chemical reagent; it is a precision tool that enables researchers to ask and answer fundamental questions about the RNA world. Its primary utility in resolving spectral complexity in NMR spectroscopy has made it indispensable for the structural analysis of RNA and its interactions with proteins and small molecules, directly impacting the rational design of RNA-targeted therapeutics.[11][16] As analytical techniques continue to improve in sensitivity, the application of [5'-¹³C]ribothymidine and other site-specifically labeled nucleosides will expand further into the realm of in-cell structural biology and dynamic metabolic profiling, promising even deeper insights into the mechanisms that govern life.[14][17]
References
-
Eurisotop. Stable Isotope-Labeled Nucleic Acids and Related Compounds. Eurisotop. [Link]
-
Kawashima, E., Umabe, K., & Sekine, T. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5' -13C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5142–5151. [Link]
-
National Center for Biotechnology Information. [1',2',3',4',5'-13C5]ribothymidine. PubChem Compound Database. [Link]
-
Le, T., & Wang, Y. (2022). Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. Molecules, 27(21), 7551. [Link]
-
PharmiWeb.com. (2024). Stable Isotope Labeling in Omics Research: Techniques and Applications. PharmiWeb. [Link]
-
Wenter, P., Reymond, L., Auweter, S. D., Allain, F. H.-T., & Pitsch, S. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(13), e93. [Link]
- Google Patents. (2005). US20050131224A1 - Method for preparing radiolabeled thymidine.
-
Eurisotop. RIBOTHYMIDINE. Eurisotop. [Link]
-
National Center for Biotechnology Information. 5-Methyluridine. PubChem Compound Database. [Link]
-
Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
-
Genprice. 5-Methyluridine (Ribothymidine). Genprice. [Link]
-
Wikipedia. 5-Methyluridine. [Link]
-
Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences of the United States of America, 74(9), 3696–3700. [Link]
-
ResearchGate. First synthesis of α-ribothymidine/uridine. [Link]
-
Nagarajan, K. (1985). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 9-19. [Link]
-
Gokhale, N. S., & Horner, S. M. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. RNA, 27(12), 1637–1647. [Link]
-
Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
-
Human Metabolome Database. Showing metabocard for Ribothymidine (HMDB0000884). HMDB. [Link]
-
Watanabe, K., Oshima, T., Saneyoshi, M., & Nishimura, S. (1974). Replacement of Ribothymidine by 5-methyl-2-thiouridine in Sequence GT Psi C in tRNA of an Extreme Thermophile. FEBS Letters, 43(1), 59-63. [Link]
-
CEITEC. Measuring methods available and examples of their applications 13C NMR. CEITEC. [Link]
-
Geng, H., & You, C. (2020). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of Chemical Research, 53(6), 1184-1196. [Link]
-
ResearchGate. Synthesis of Thymidine, Uridine, and 5'-Methyluridine Nucleolipids: Tools for a Tuned Lipophilization of Oligonucleotides. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
-
Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696-3700. [Link]
-
Everett, J. R. (2019). Applications of Metabolic Phenotyping in Pharmaceutical Research and Development. Frontiers in Molecular Biosciences, 6, 12. [Link]
Sources
- 2. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. [1',2',3',4',5'-13C5]ribothymidine | C10H14N2O6 | CID 11807505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. omicronbio.com [omicronbio.com]
- 7. 5-Methyluridine-1',2',3',4',5'-13C5 | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurisotop.com [eurisotop.com]
- 17. pharmiweb.com [pharmiweb.com]
